H-D-Lys(boc)-otbu hcl

説明

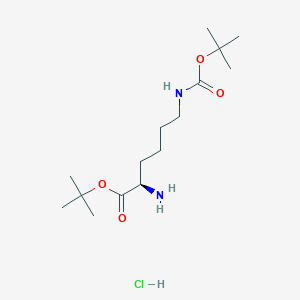

H-D-Lys(boc)-otbu hcl, also known as Nα-(tert-Butoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine hydrochloride, is a derivative of the amino acid lysine. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The presence of the tert-butoxycarbonyl (Boc) groups ensures that the amino and carboxyl groups of lysine are protected, making it easier to incorporate lysine into peptides without undesired reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Lys(boc)-otbu hcl typically involves the protection of the amino and carboxyl groups of lysine. The process begins with the reaction of lysine with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of Nα-(tert-Butoxycarbonyl)-L-lysine. The next step involves the protection of the ε-amino group of lysine with another Boc group, resulting in Nα,Nε-(tert-Butoxycarbonyl)-L-lysine. Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography to remove any impurities.

化学反応の分析

Types of Reactions

H-D-Lys(boc)-otbu hcl undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield free lysine.

Coupling Reactions: The protected lysine can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.

Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used as coupling reagents.

Major Products Formed

Deprotection: Free lysine is obtained after the removal of Boc groups.

Coupling: Peptides containing lysine residues are formed through coupling reactions.

科学的研究の応用

Peptide Synthesis

H-D-Lys(boc)-otbu hcl is primarily utilized in the synthesis of peptides. The Boc (tert-butoxycarbonyl) protecting group allows for selective deprotection during peptide coupling reactions, facilitating the construction of complex peptide sequences. This compound is particularly useful in synthesizing peptides that require the incorporation of D-lysine, which can influence the biological activity and stability of the resulting peptides.

Drug Delivery Systems

Recent studies have highlighted the potential of this compound in drug delivery applications. Its ability to form liposomes—nano-sized vesicles that can encapsulate drugs—makes it a candidate for enhancing drug solubility and bioavailability. Liposomal formulations utilizing this compound can improve targeting to specific tissues, thus reducing side effects associated with systemic drug administration. For instance, liposomes have been shown to effectively deliver anticancer agents while minimizing cardiotoxicity and enhancing therapeutic efficacy by overcoming multidrug resistance in cancer cells .

Bioconjugation Techniques

The versatility of this compound extends to bioconjugation techniques where it can be used to link therapeutic agents to biomolecules. This application is particularly relevant in the development of antibody-drug conjugates (ADCs), where precise attachment of drugs to antibodies can enhance specificity and reduce off-target effects. The ability to modify the lysine side chain through the Boc group enables chemists to tailor conjugates for improved pharmacokinetics and pharmacodynamics.

Research on Amino Acid Derivatives

This compound is also valuable in the study of amino acid derivatives and their biological implications. Research indicates that modifications to lysine residues can significantly affect protein folding, stability, and interaction with other biomolecules. By employing this compound, researchers can explore how variations in lysine structure influence protein function and interactions within cellular environments .

Case Study 1: Liposomal Drug Delivery

A study investigated the use of liposomes incorporating this compound for delivering doxorubicin, a common chemotherapeutic agent. The results demonstrated enhanced accumulation of doxorubicin at tumor sites while reducing systemic toxicity compared to conventional formulations. This study underscores the potential of this compound in creating targeted drug delivery systems that improve treatment outcomes for cancer patients.

Case Study 2: Peptide Therapeutics

In another investigation, researchers synthesized a series of peptides using this compound as a key intermediate. The resulting peptides exhibited significant antimicrobial activity against resistant strains of bacteria. This finding highlights the potential applications of D-lysine-containing peptides in developing new therapeutic agents against antibiotic-resistant infections.

作用機序

The mechanism of action of H-D-Lys(boc)-otbu hcl primarily involves its role as a protected amino acid in peptide synthesis. The Boc groups protect the amino and carboxyl groups of lysine, preventing unwanted side reactions during the synthesis process. This allows for the selective incorporation of lysine into peptides. Once the peptide synthesis is complete, the Boc groups can be removed under acidic conditions to yield the free peptide.

類似化合物との比較

H-D-Lys(boc)-otbu hcl can be compared with other protected lysine derivatives, such as:

Nα-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys-OH): This compound has only one Boc group protecting the α-amino group.

Nε-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys-OH): This compound has a Boc group protecting the ε-amino group.

Nα,Nε-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys(Boc)-OH): This compound has Boc groups protecting both the α- and ε-amino groups.

The uniqueness of this compound lies in its dual protection, which makes it particularly useful in complex peptide synthesis where selective protection and deprotection are crucial.

生物活性

H-D-Lys(boc)-otbu hydrochloride, also known as N-epsilon-t-Butyloxycarbonyl-L-lysine tert-butyl ester hydrochloride, is a derivative of lysine that plays a significant role in peptide synthesis and has notable biological activity. This article explores its biological relevance, applications, and the underlying research findings.

Chemical Structure and Properties

H-D-Lys(boc)-otbu hcl has the molecular formula C₁₅H₃₁ClN₂O₄ and a molecular weight of 338.87 g/mol. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the epsilon amino group of lysine, which is crucial for preventing unwanted reactions during peptide coupling processes. Its structure includes multiple rotatable bonds and hydrogen bond donors and acceptors, contributing to its reactivity in biological systems .

Key Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₃₁ClN₂O₄ |

| Molecular Weight | 338.87 g/mol |

| Solubility | High (0.356 mg/ml) |

| Number of Rotatable Bonds | 11 |

| Number of H-bond Acceptors | 5 |

| Number of H-bond Donors | 2 |

Biological Relevance

This compound serves as a valuable building block in peptide synthesis, particularly for incorporating D-lysine into peptides. This incorporation is essential for studying the effects of stereochemistry on peptide function, as D-amino acids can exhibit different biological properties compared to their L-isomers .

Peptides containing lysine residues are involved in various biological processes, including:

- Cellular Signaling: Lysine residues can influence protein interactions and signaling pathways.

- Antimicrobial Activity: Peptides with lysine can exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.

- Drug Development: The ability to modify peptides with D-amino acids opens avenues for creating more stable and effective therapeutic agents.

Synthesis and Applications

The synthesis of H-D-Lys(boc)-otbu hydrochloride typically involves several steps using coupling reagents like dicyclohexylcarbodiimide (DCC) or peptide coupling agents such as PyBOP or HATU. These reagents activate the carboxylic acid group, facilitating the formation of peptide bonds with other amino acids .

Applications:

- Peptide Synthesis: Used extensively in laboratories for constructing peptides that mimic natural proteins.

- Biochemical Research: Facilitates studies on protein interactions and enzymatic activities.

- Pharmaceutical Development: Aids in developing peptide-based drugs with enhanced stability and efficacy.

Research Findings

Recent studies have highlighted the unique properties of this compound in various applications:

- Peptide Mimicry: Research indicates that peptides synthesized with this compound can effectively mimic natural proteins, enhancing their utility in drug design.

- Stereochemical Studies: Investigations into the incorporation of D-lysine have revealed significant differences in biological activity compared to L-lysine, underscoring the importance of stereochemistry in peptide function .

- Antimicrobial Properties: Some studies have reported that peptides containing lysine derivatives exhibit antimicrobial activities, suggesting potential therapeutic applications .

Case Studies

Several case studies illustrate the impact of this compound on biological research:

- Study on Antimicrobial Peptides: A study demonstrated that peptides synthesized using this compound showed increased antimicrobial activity against specific bacterial strains compared to their L-isomer counterparts.

- Investigation into Protein Interactions: Research involving this compound highlighted its role in modulating protein-protein interactions, which is crucial for understanding cellular signaling pathways.

特性

IUPAC Name |

tert-butyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2O4.ClH/c1-14(2,3)20-12(18)11(16)9-7-8-10-17-13(19)21-15(4,5)6;/h11H,7-10,16H2,1-6H3,(H,17,19);1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBPQINFXPIRBX-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CCCCNC(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201007-86-5 | |

| Record name | D-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201007-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。